molecular formula C17H20N6O2 B2424649 N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897758-43-9

N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2424649
CAS No.: 897758-43-9
M. Wt: 340.387
InChI Key: OWMAKGAVHLWHDT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential as a pharmacophore in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-methoxyaniline with a suitable pyrazole derivative, followed by cyclization to form the pyrazolopyrimidine coreThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cesium carbonate in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug development and therapeutic applications .

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-22-15-12(11-18-22)16(23-7-9-25-10-8-23)21-17(20-15)19-13-5-3-4-6-14(13)24-2/h3-6,11H,7-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMAKGAVHLWHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NC3=CC=CC=C3OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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